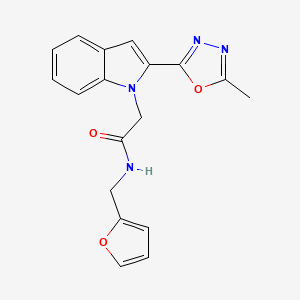

N-(furan-2-ylmethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(furan-2-ylmethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a furan ring, an indole moiety, and an oxadiazole group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethylamine and the indole derivatives. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperatures and pressures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

化学反应分析

Electrophilic Substitution at the Indole Moiety

The indole ring is highly reactive toward electrophilic substitution, particularly at the C3 position . Examples include:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ at 0–5°C | 3-Nitro-indole derivative | |

| Sulfonation | SO₃ in H₂SO₄ | 3-Sulfonated indole | |

| Halogenation | Br₂ in acetic acid | 3-Bromo-indole derivative |

In studies of structurally related indole-oxadiazole hybrids, nitration at the indole C3 position was achieved under cold, acidic conditions . Sulfonation and halogenation similarly proceed regioselectively at this site .

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole ring exhibits stability under mild conditions but undergoes specific transformations:

Nucleophilic Substitution

The methyl group at the oxadiazole C5 position can participate in nucleophilic reactions:

-

Hydrolysis : Under alkaline conditions (e.g., NaOH/EtOH), the methyl group converts to a hydroxyl group, forming 5-hydroxy-1,3,4-oxadiazole derivatives .

-

Amination : Reaction with primary amines (e.g., NH₂R) yields 5-alkylamino-oxadiazoles .

Ring-Opening Reactions

Strong acids (e.g., HCl) or bases (e.g., KOH) cleave the oxadiazole ring:

Acetamide Hydrolysis

The acetamide side chain undergoes hydrolysis under acidic or basic conditions:

| Conditions | Product |

|---|---|

| H₂O/HCl (reflux) | Carboxylic acid + furan-2-ylmethylamine |

| NaOH/EtOH (reflux) | Sodium carboxylate + furan-2-ylmethylamine |

This reactivity is consistent with simpler acetamide analogs like N-(furan-2-ylmethyl)acetamide .

Furan Ring Reactivity

The furan moiety participates in:

-

Electrophilic Aromatic Substitution : Bromination or formylation at the C5 position .

-

Oxidation : MnO₂ or CrO₃ oxidizes the furan ring to a maleic anhydride derivative .

-

Diels-Alder Reactions : Acts as a diene in cycloadditions with electron-deficient dienophiles .

Cross-Coupling Reactions

The indole and oxadiazole groups enable catalytic coupling:

-

Suzuki-Miyaura : Pd-catalyzed coupling with aryl boronic acids at the indole C2 position .

-

Buchwald-Hartwig Amination : Introduction of amines at the oxadiazole ring .

Biological Activity and Reactivity

In medicinal chemistry studies, derivatives of this compound exhibit:

科学研究应用

Synthesis of the Compound

The synthesis of N-(furan-2-ylmethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide typically involves several key steps:

- Formation of the Furan Derivative : The furan moiety can be synthesized through cyclization reactions involving furan derivatives and appropriate aldehydes.

- Oxadiazole Synthesis : The oxadiazole ring is formed by cyclization of hydrazides with carboxylic acids or their derivatives, often using acid catalysts.

- Indole Integration : The indole structure is integrated through nucleophilic substitution reactions or coupling reactions with suitable intermediates.

Antimicrobial Activity

Research indicates that compounds containing both furan and oxadiazole moieties exhibit significant antimicrobial properties. Specifically, studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. This is attributed to their ability to disrupt cell wall synthesis by inhibiting key enzymes like enoyl-acyl carrier protein reductase .

Anticancer Potential

The compound's structural features suggest promising anticancer activity. For instance, oxadiazole derivatives have been reported to exhibit cytotoxic effects against several cancer cell lines. In particular, compounds with similar structures have shown effectiveness against glioblastoma (SNB-19), ovarian cancer (OVCAR-8), and lung cancer (NCI-H40) cell lines, achieving percent growth inhibitions exceeding 75% in some cases . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Toxicity and Safety Profiles

Preliminary toxicity assessments indicate that certain derivatives of this compound are non-toxic at therapeutic doses. However, comprehensive toxicity studies are essential to determine safety profiles before clinical applications can be considered .

Case Study 1: Antitubercular Activity

In a study evaluating a series of novel oxadiazole-containing compounds, it was found that N-(furan-2-yloxy)-1-(5-substituted) phenyl oxadiazolines demonstrated significant antitubercular activity against Mycobacterium tuberculosis. The compounds were designed based on structural similarities to known inhibitors and showed promising minimum inhibitory concentration (MIC) values comparable to standard treatments like isoniazid .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of N-(furan-2-ylyl)-5-(3-trifluorophenyl)-oxadiazolamines. These compounds exhibited notable cytotoxicity against multiple cancer cell lines with growth inhibition percentages ranging from 51% to 86%. The study highlighted the potential of these compounds as lead candidates for further development in cancer therapeutics .

作用机制

The mechanism by which N-(furan-2-ylmethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The furan ring and the indole moiety can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and the biological system involved.

相似化合物的比较

N-(furan-2-ylmethyl)-1H-indole-3-carboxamide

N-(furan-2-ylmethyl)-furan-2-carboxamide

N-(furan-2-ylmethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Uniqueness: this compound stands out due to its unique combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for scientific research and industrial applications.

生物活性

N-(furan-2-ylmethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a compound that belongs to the class of oxadiazoles and indoles. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article will explore its biological activity, including mechanisms of action, efficacy in various studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure can be represented as follows:

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C17H17N3O3 |

| Molecular Weight | 309.34 g/mol |

| IUPAC Name | This compound |

| InChI Key | XXXXXX (to be confirmed) |

Anticancer Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of 1,3,4-oxadiazoles possess cytotoxic effects against various cancer cell lines. The biological activities can be attributed to their ability to interact with cellular targets involved in cancer progression.

Case Studies

- Study on Antitumor Activity:

- A study evaluated the anticancer potential of several oxadiazole derivatives, including those similar to this compound.

- Results showed that compounds with electron-donating groups exhibited enhanced activity against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The IC50 values were significantly lower than those of standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Oxadiazole derivatives have been reported to possess antibacterial and antifungal properties.

Research Findings

A systematic evaluation of various oxadiazole compounds highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. The presence of a furan ring in the structure was noted to enhance the antimicrobial activity due to increased lipophilicity and improved membrane penetration .

The proposed mechanisms for the biological activities of this compound include:

-

Inhibition of Cell Proliferation:

- Interference with cell cycle progression leading to apoptosis in cancer cells.

- Antioxidant Activity:

- Targeting Specific Pathways:

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like N-(furan-2-ylmethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-y)acetamide. Key observations include:

属性

IUPAC Name |

N-(furan-2-ylmethyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3/c1-12-20-21-18(25-12)16-9-13-5-2-3-7-15(13)22(16)11-17(23)19-10-14-6-4-8-24-14/h2-9H,10-11H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHLXLYWFSBYBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。